(5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
Description
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Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-4-2-3-5-19(16)23-12-14-24(15-13-23)22(29)21-11-10-20(28-21)17-6-8-18(9-7-17)25(26)27/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJUBSFTGTUOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a synthetic organic molecule with potential biological activity. Its structure includes a furan ring, a piperazine moiety, and a nitrophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H21N3O3S
- Molecular Weight : 407.49 g/mol
- IUPAC Name : [4-(2-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione
Mechanisms of Biological Activity
The biological activity of (5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing furan and nitrophenyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Research indicates that similar structures have shown effectiveness against various pathogens, suggesting potential antimicrobial applications.
- Cytotoxic Effects : Preliminary studies indicate that the compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of nitrophenyl-furan compounds exhibit significant antioxidant activity, reducing oxidative damage in vitro. The results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels by up to 75% compared to control groups.
Antimicrobial Efficacy
In a separate study published in the Journal of Medicinal Chemistry, (5-(4-Nitrophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione was tested against various bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it inhibited cell proliferation with IC50 values of approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells. This suggests that the compound may interfere with cellular processes critical for tumor growth.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 g/mol |
| Antioxidant Activity | Lipid peroxidation reduction by 75% |
| MIC against S. aureus | 32 µg/mL |
| MIC against E. coli | 128 µg/mL |
| IC50 (HeLa cells) | 10 µM |
| IC50 (MCF-7 cells) | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
